Cas no 768-29-6 (5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine)

5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a trifluoromethyl group and an amine functionality. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the oxadiazole ring contributes to strong hydrogen bonding and π-stacking interactions. Its reactivity allows for further functionalization, enabling the synthesis of diverse derivatives. Applications include its use as a building block in drug discovery, particularly for bioactive molecules targeting enzymes or receptors. The compound’s stability and synthetic versatility make it a useful intermediate in medicinal chemistry.
5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine structure
768-29-6 structure
Product Name:5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine
CAS No:768-29-6
MF:C3H2F3N3O
MW:153.062690258026
MDL:MFCD08062581
CID:562970
PubChem ID:522630
Update Time:2025-06-08

5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine
    • 1,3,4-Oxadiazol-2-amine,5-(trifluoromethyl)-
    • 1,3,4-Oxadiazole,2-amino-5-(trifluoromethyl)
    • 2-amino-5-(trifluoromethyl)-1,3,4-oxadiazole
    • 2-Amino-5-trifluoromethyl-1,3,4-oxadiazole
    • 5-(trifluoromethyl)-1,3,4-oxadiazole-2-ylamine
    • 5-Trifluormethyl-[1,3,4]oxadiazol-2-ylamin
    • 5-Trifluoromethyl-[1,3,4]oxadiazol-2-ylamine
    • F2182-0119
    • SCHEMBL1922468
    • BB 0240908
    • C3H2F3N3O
    • EN300-170577
    • AKOS000321319
    • CS-0079626
    • 5-trifluoromethyl[1,3,4]oxadiazol-2-ylamine
    • 1,3,4-Oxadiazol-2-amine, 5-(trifluoromethyl)-
    • AMY17299
    • SY065072
    • DTXSID70335018
    • AC9049
    • 2-Amino-5-(trifluoromethyl)-1,3,4-oxadiazole, 97%
    • FS-2360
    • 1,3,4-Oxadiazole, 2-amino-5-(trifluoromethyl)-
    • FT-0679150
    • Z1198175926
    • 768-29-6
    • MFCD08062581
    • ALBB-005863
    • STK503576
    • 7,8-Dihydro-alpha-methyl-1-naphthalenemethanamine
    • 5-trifluoromethyl-1,3,4-oxadiazol-2-ylamine
    • MDL: MFCD08062581
    • Inchi: 1S/C3H2F3N3O/c4-3(5,6)1-8-9-2(7)10-1/h(H2,7,9)
    • InChI Key: VMBAPDLMDFSJBH-UHFFFAOYSA-N
    • SMILES: FC(C1=NN=C(N)O1)(F)F

Computed Properties

  • Exact Mass: 153.01500
  • Monoisotopic Mass: 153.015
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _0.4
  • Topological Polar Surface Area: 64.9A^2

Experimental Properties

  • Density: 1.62
  • Melting Point: 155-160 °C
  • Boiling Point: 145.3°C at 760 mmHg
  • Flash Point: 41.7°C
  • Refractive Index: 1.42
  • PSA: 64.94000
  • LogP: 1.25180

5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine Security Information

  • Symbol: GHS06
  • Signal Word:Danger
  • Hazard Statement: H301
  • Warning Statement: P301+P310
  • Hazardous Material transportation number:UN 2811 6.1 / PGIII
  • WGK Germany:1
  • Hazard Category Code: 25
  • Safety Instruction: 45
  • Hazardous Material Identification: T
  • HazardClass:IRRITANT
  • Storage Condition:2-8°C

5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine Pricemore >>

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Additional information on 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine

Introduction to 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine (CAS No. 768-29-6)

5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 768-29-6, belongs to the oxadiazole class of molecules, which are known for their broad spectrum of applications in medicinal chemistry. The presence of a trifluoromethyl group in its structure imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel therapeutic agents.

The trifluoromethyl group is particularly noteworthy in medicinal chemistry due to its ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules. It can enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets. These characteristics have led to the incorporation of trifluoromethyl groups in numerous drug candidates across various therapeutic areas, including oncology, inflammation, and infectious diseases. In the case of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine, this moiety likely contributes to its potential as a building block for drug discovery.

The 1,3,4-oxadiazole core is another key feature of this compound. Oxadiazole derivatives have been extensively studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The oxadiazole ring system provides a rigid structure that can interact favorably with biological targets such as enzymes and receptors. Furthermore, the amine functional group at the 2-position offers opportunities for further chemical modification, allowing for the synthesis of more complex derivatives with tailored biological profiles.

Recent research in the field of heterocyclic chemistry has highlighted the importance of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine as a versatile intermediate in drug discovery. Studies have demonstrated its utility in the synthesis of novel compounds with potential applications in treating various diseases. For instance, researchers have explored its use in developing inhibitors targeting enzymes involved in cancer progression. The trifluoromethyl group's ability to enhance binding interactions with these enzymes has been particularly promising.

In addition to its role in oncology research, 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine has shown promise in other therapeutic areas. For example, it has been investigated as a component in compounds designed to modulate inflammatory pathways. The combination of the oxadiazole core and the trifluoromethyl group appears to synergize effectively with biological targets involved in inflammation, suggesting potential applications in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. The introduction of the trifluoromethyl group can be achieved through halogenation and subsequent metallation or direct fluorination techniques. These synthetic strategies highlight the compound's significance as a key intermediate in pharmaceutical manufacturing.

From a computational chemistry perspective, 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine has been subject to extensive molecular modeling studies to understand its interactions with biological targets. These studies have provided insights into how the compound's structure influences its binding affinity and selectivity. Computational methods such as molecular dynamics simulations and quantum mechanical calculations have been employed to predict binding modes and optimize lead compounds for further development.

The pharmaceutical industry continues to explore new derivatives of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine to expand its therapeutic applications. By modifying various functional groups within the molecule or incorporating additional heterocycles, researchers aim to develop more potent and selective drug candidates. The flexibility offered by this scaffold allows for innovative approaches in drug design, making it an attractive choice for medicinal chemists.

In conclusion,5-(Trifluoromethyl)-1,3,4 - oxadiazol - 2 - amine (CAS No. 768 - 29 - 6) is a multifaceted compound with significant potential in pharmaceutical research。 Its unique structural features, including the presence of a trifluoromethyl group and an oxadiazole core, make it a valuable scaffold for developing novel therapeutic agents。 Recent advances in synthetic chemistry, computational modeling, and biological studies continue to enhance our understanding of this compound's applications, paving the way for future discoveries。

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